molecular formula C62H106O7 B12605123 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate CAS No. 648907-72-6

3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate

Cat. No.: B12605123
CAS No.: 648907-72-6
M. Wt: 963.5 g/mol
InChI Key: SDJVFRQUZNDMIP-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a formyl group and a hydroxyphenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.

    Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate: Similar structure but with tetradecyloxy groups instead of hexadecyloxy groups.

    3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate: Similar structure but with octadecyloxy groups instead of hexadecyloxy groups.

Uniqueness

The uniqueness of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. The presence of hexadecyloxy groups enhances its solubility in nonpolar solvents and its potential for forming self-assembled structures.

Properties

CAS No.

648907-72-6

Molecular Formula

C62H106O7

Molecular Weight

963.5 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) 3,4,5-trihexadecoxybenzoate

InChI

InChI=1S/C62H106O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-66-59-52-55(62(65)69-57-46-47-58(64)56(51-57)54-63)53-60(67-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)68-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51-54,64H,4-45,48-50H2,1-3H3

InChI Key

SDJVFRQUZNDMIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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